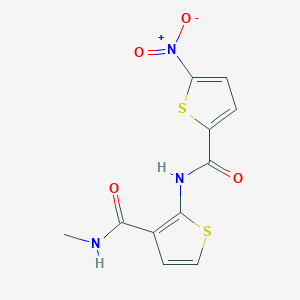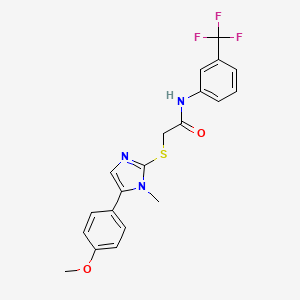
N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Under electron impact (70 eV) and chemical ionization (reactant gas methane), previously unknown methyl N-(3-substituted thiophen-2-yl)carbamimidothioates decompose mainly via C–N bond cleavage in the carbamimidothioate fragment with charge localization on the imide nitrogen atom .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various chemical structures. For instance, its analogs have been synthesized and analyzed for their crystal structure, offering insights into molecular interactions and stability. The synthesis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been achieved, contributing to structural chemistry knowledge (Prabhuswamy et al., 2016).
Antimicrobial Applications
Compounds with structural similarities to N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide have shown potential in antimicrobial applications. For example, certain thiophene-based compounds have been evaluated for antibacterial and antifungal activities, revealing their potential as bioactive agents (Hanif et al., 2014).
Applications in Polymer Chemistry
The compound's derivatives have been used in the synthesis of novel fluorescent crosslinked aromatic polyamides, containing thiophene groups. These materials are notable for their high emission fluorescence and potential applications in heat-sensitive devices (Sánchez et al., 2015).
Applications in Drug Design
Related thiophene-based compounds have been synthesized and evaluated for their potential as therapeutic agents. For example, the synthesis of new thiophene derivatives and their evaluation for anticancer activity have been conducted, indicating their utility in drug design and pharmacology (Atta & Abdel‐Latif, 2021).
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s worth noting that thiophene derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to have various biological effects, which can result from their interaction with different cellular targets .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiophene derivatives .
properties
IUPAC Name |
N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S2/c1-12-9(15)6-4-5-19-11(6)13-10(16)7-2-3-8(20-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIMATWRJHJNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)



![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)
![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)


![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)